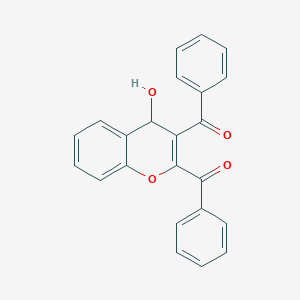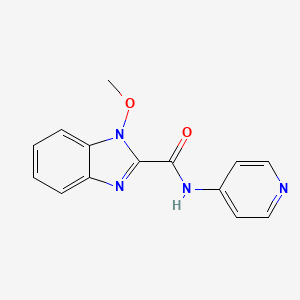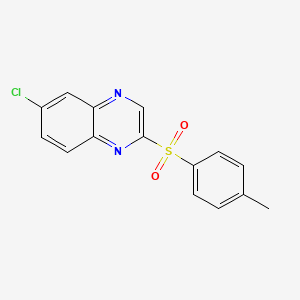
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,2-phenylene bis(hept-2-yn-1-one) with ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene . This process is catalyzed by iridium and results in the formation of the desired anthraquinone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of tetrachlorophthalic anhydride as a starting material. This is followed by a series of reactions, including reduction and substitution, to introduce the amino and hydroxyl groups . The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium chlorate for chlorination, and copper for reduction . Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . It also interacts with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron)
- 2,6-Dihydroxyanthraquinone (anthraflavic acid)
Uniqueness
What sets 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a therapeutic agent .
Properties
CAS No. |
110037-66-6 |
|---|---|
Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO4/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8,23H2,1-4H3 |
InChI Key |
OMNQFSULAXBSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)


